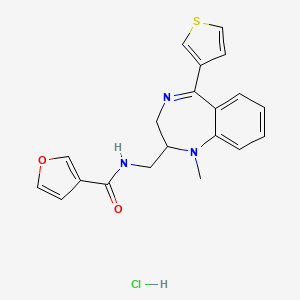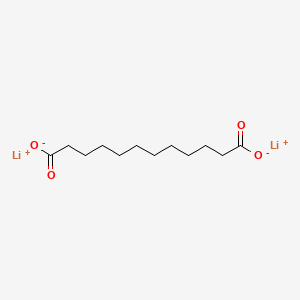
Dilithium dodecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilithium dodecanedioate is an organometallic compound that features two lithium atoms bonded to a dodecanedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dilithium dodecanedioate can be synthesized through the reaction of dodecanedioic acid with lithium reagents. One common method involves the reaction of dodecanedioic acid with lithium hydroxide in an aqueous medium, followed by crystallization to obtain the pure compound . Another method involves the use of lithium alkyls or lithium amides in an organic solvent, which reacts with dodecanedioic acid to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using lithium hydroxide or lithium carbonate with dodecanedioic acid. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through recrystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Dilithium dodecanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lithium salts of higher oxidation states.
Reduction: It can be reduced to form lithium alkoxides or other reduced species.
Substitution: It can participate in nucleophilic substitution reactions where the lithium atoms are replaced by other metal ions or organic groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or metal halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium carbonate, while reduction may produce lithium alkoxides. Substitution reactions can result in the formation of various organometallic compounds .
Applications De Recherche Scientifique
Dilithium dodecanedioate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: It is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of polymers, coatings, and other materials with unique properties
Mécanisme D'action
The mechanism of action of dilithium dodecanedioate involves its interaction with various molecular targets and pathways. The lithium atoms in the compound can interact with enzymes and other proteins, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic or industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to dilithium dodecanedioate include:
Dilithium 1,3-butadiene: An organometallic compound with similar reactivity and applications.
Dilithium hydroquinone: Used in lithium-ion batteries and other electrochemical applications.
Dodecanedioic acid: The parent compound of this compound, used in various industrial applications
Uniqueness
This compound is unique due to its specific structure and reactivity. The presence of two lithium atoms bonded to a dodecanedioate moiety provides unique chemical properties that are not found in other similar compounds. This makes it valuable for specific applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
84434-86-6 |
|---|---|
Formule moléculaire |
C12H20Li2O4 |
Poids moléculaire |
242.2 g/mol |
Nom IUPAC |
dilithium;dodecanedioate |
InChI |
InChI=1S/C12H22O4.2Li/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);;/q;2*+1/p-2 |
Clé InChI |
WZSAITQULFOWSY-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[Li+].C(CCCCCC(=O)[O-])CCCCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


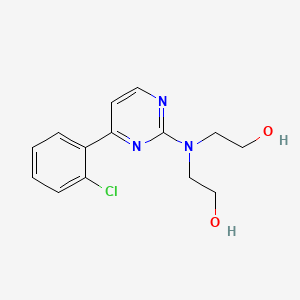
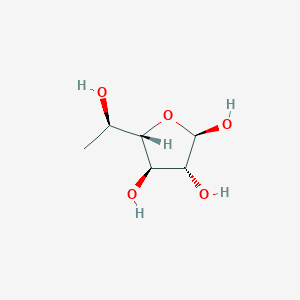
![[(3aR,5R,5aS,6S,8aR,9S)-6-hydroxy-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-9-yl] (E)-2-methylbut-2-enoate](/img/structure/B12711693.png)
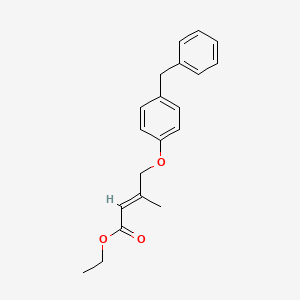
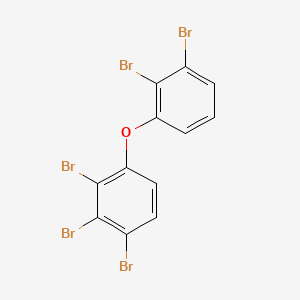
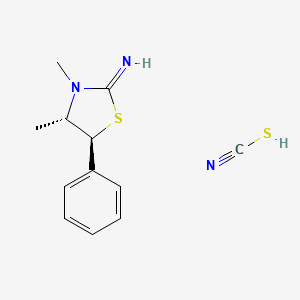
![7-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12711711.png)
![4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12711719.png)
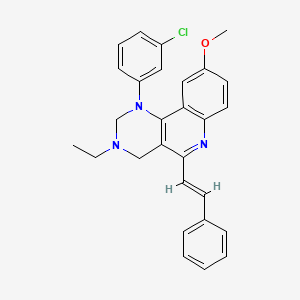
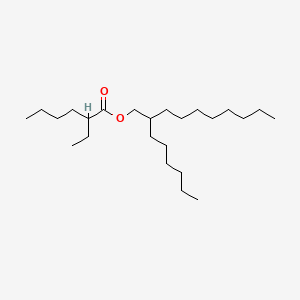
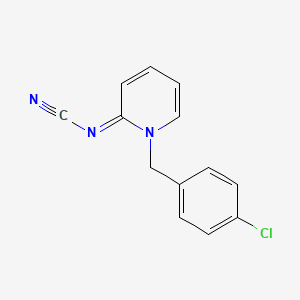
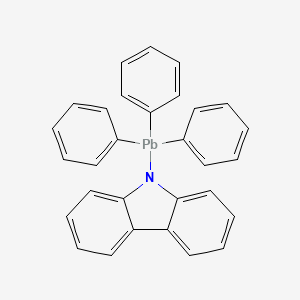
![[2-[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-2-oxoethyl]phosphonic acid](/img/structure/B12711774.png)
